molecular formula C13H22N4O B3013685 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide CAS No. 2101198-51-8

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide

Cat. No.: B3013685
CAS No.: 2101198-51-8
M. Wt: 250.346
InChI Key: WMURWEKOFSKSEO-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C13H22N4O. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with diethyl malonate under basic conditions to form the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to interact with proteins involved in inflammatory and microbial processes .

Comparison with Similar Compounds

Similar compounds to 4-Amino-1-cyclopentyl-N,N-diethyl-1H-pyrazole-3-carboxamide include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific cyclopentyl and diethyl substitutions, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-amino-1-cyclopentyl-N,N-diethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-16(4-2)13(18)12-11(14)9-17(15-12)10-7-5-6-8-10/h9-10H,3-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMURWEKOFSKSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C=C1N)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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